![molecular formula C6H10ClNO2 B2368212 (3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride CAS No. 2402789-89-1](/img/structure/B2368212.png)
(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride
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Description
(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various applications, including as a potential drug candidate for the treatment of certain diseases. In
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has shown various methods for synthesizing compounds related to hexahydrofuro[3,4-b]pyrrol-6-one. For instance, there's a method involving reactions of pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine to yield pyrazole-3-carboxamide derivatives, pyrrol-2-ones, and quinoxaline-2-one derivatives (Sarıpınar, Karatas, & Ilhan, 2007).
- Structural Analysis : Structural investigations of spirocyclic phosphazene derivatives, which are chemically related, have been carried out, providing insights into the molecular structure and stereochemistry of compounds like hexahydrofuro[3,4-b]pyrrol-6-one (Ilter et al., 2007).
Biological and Pharmacological Research
- Alkaloid Derivatives : Studies have isolated novel pyrrole alkaloids from endophytic ascomycetous fungi, demonstrating the potential of these compounds in biological research (Li et al., 2008).
- Pharmacological Intermediates : An efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, which are pharmacologically significant, has been developed. These compounds represent an important pharmacophore for various pharmacological activities (Bahekar et al., 2017).
Miscellaneous Applications
- Dimerization and Cyclization Reactions : Research into the unexpected dimerization of tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine under acidic conditions has been conducted, which could be relevant to the study of hexahydrofuro[3,4-b]pyrrol-6-one (Shiotani et al., 1986).
properties
IUPAC Name |
(3aR,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6-5-4(3-9-6)1-2-7-5;/h4-5,7H,1-3H2;1H/t4-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJATTPKRVNEJK-FHAQVOQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1COC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1COC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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